molecular formula C15H21N3O4S B2741774 N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide CAS No. 1427978-15-1

N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide

货号 B2741774
CAS 编号: 1427978-15-1
分子量: 339.41
InChI 键: HQUJNMFSFLIXFF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide, also known as ADX-71441, is a novel drug compound that has been the focus of scientific research due to its potential therapeutic applications. This compound belongs to the class of drugs known as positive allosteric modulators, which enhance the activity of specific receptors in the brain.

作用机制

N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide acts as a positive allosteric modulator of the mGluR4 receptor, which enhances the activity of the receptor. This results in the inhibition of the release of glutamate, a neurotransmitter that is involved in several neurological disorders. N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide has been shown to increase the activity of mGluR4 in a dose-dependent manner, and its effects are reversible.
Biochemical and Physiological Effects:
N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to reduce anxiety and depression-like behavior in animal models. N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide has been shown to have neuroprotective effects, which may be due to its ability to reduce oxidative stress and inflammation in the brain.

实验室实验的优点和局限性

N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide has several advantages for lab experiments. It has been shown to have a high affinity for the mGluR4 receptor, which makes it a potent modulator of the receptor. It has also been shown to have good bioavailability and to cross the blood-brain barrier. However, N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide has some limitations for lab experiments. It has a short half-life, which may limit its effectiveness in long-term studies. It is also relatively expensive, which may limit its use in large-scale studies.

未来方向

There are several future directions for the research on N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide. One direction is to investigate its potential therapeutic applications in neurological disorders, such as Parkinson's disease, Alzheimer's disease, and anxiety. Another direction is to investigate its potential as a neuroprotective agent in other neurological disorders. Additionally, further studies are needed to investigate the safety and efficacy of N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide in humans. Finally, research is needed to develop more potent and selective modulators of the mGluR4 receptor.

合成方法

The synthesis of N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide involves several steps, including the reaction of 4-methoxybenzoyl chloride with cyanobutylamine, followed by the reaction of the resulting compound with dimethylsulfamoyl chloride. The final product is obtained after purification using column chromatography. The purity of the compound is determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

科学研究应用

N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to enhance the activity of the metabotropic glutamate receptor subtype 4 (mGluR4), which plays a crucial role in regulating the release of neurotransmitters in the brain. This receptor is involved in several neurological disorders, including Parkinson's disease, anxiety, and depression. N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Parkinson's disease and Alzheimer's disease.

属性

IUPAC Name

N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-5-6-12(10-16)17-15(19)11-7-8-13(22-4)14(9-11)23(20,21)18(2)3/h7-9,12H,5-6H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUJNMFSFLIXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。